

Technical Monograph: (3,4-Diaminophenyl)methanol

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Compound of Interest

Compound Name: (3,4-Diaminophenyl)methanol

CAS No.: 63189-98-0

Cat. No.: B1315401

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Topic: Physicochemical Profiling, Synthesis, and Analytical Validation of **(3,4-Diaminophenyl)methanol** Principal Parameter: Molecular Weight (138.17 g/mol)

Executive Summary

(3,4-Diaminophenyl)methanol (CAS: 63189-98-0) is a critical aromatic diamine intermediate used primarily in the synthesis of functionalized benzimidazoles and high-performance polymers (polybenzimidazoles). Its molecular weight of 138.17 g/mol serves as the fundamental stoichiometric anchor for these polymerizations, where precise molar equivalence is required to achieve high molecular weights.

This guide provides a comprehensive technical workflow for the synthesis, characterization, and handling of this compound. It specifically addresses the challenges of oxidation sensitivity inherent to electron-rich diamines and provides a self-validating analytical protocol to confirm the molecular weight and purity.

Physicochemical Profile

The following data points are essential for stoichiometric calculations and analytical method development.

Property	Value	Notes
Molecular Weight	138.17 g/mol	Average mass for stoichiometry
Monoisotopic Mass	138.0793 Da	For High-Res Mass Spectrometry (HRMS)
Molecular Formula	C ₇ H ₁₀ N ₂ O	
CAS Number	63189-98-0	
Physical State	Solid (Crystalline)	Often brown/beige due to trace oxidation
Solubility	DMSO, Methanol, Ethanol	Poor solubility in non-polar solvents (Hexane)
pKa (Conjugate Acid)	~4.6 (Predicted)	Protonation of the first amino group
Storage	-20°C, Inert Atmosphere	Highly sensitive to photo-oxidation

Synthetic Pathway: Nitro-Reduction Protocol

The most reliable synthesis involves the catalytic hydrogenation of (3,4-dinitrophenyl)methanol. This method minimizes side reactions compared to chemical reductions (e.g., Fe/HCl), which can complicate purification due to metal waste.

Reaction Logic

The reduction proceeds via the stepwise hydrogenation of the nitro groups. The molecular weight shifts from 198.13 g/mol (Dinitro precursor) to 138.17 g/mol (Diamine product), a mass loss of ~60 Da corresponding to the loss of four oxygen atoms and gain of four hydrogen atoms (net change).

Experimental Protocol (Hydrogenation)

- Precursor: (3,4-Dinitrophenyl)methanol (10.0 mmol, 1.98 g)
- Catalyst: 10% Pd/C (10 wt% loading, 200 mg)
- Solvent: Methanol (anhydrous, 50 mL)
- Atmosphere: H₂ (Balloon pressure or 1-3 bar in Parr shaker)

Step-by-Step Procedure:

- Dissolution: In a flame-dried round-bottom flask, dissolve the dinitro precursor in methanol. Degas with Argon for 10 minutes.
- Catalyst Addition: Caution: Pd/C is pyrophoric. Add the catalyst carefully under an Argon stream.
- Hydrogenation: Purge the system with H₂ three times. Stir vigorously at Room Temperature (RT) for 4–6 hours.
- Monitoring: Monitor via TLC (10% MeOH in DCM). The starting material (UV active, yellow) will disappear; the product (UV active, stains purple with Ninhydrin) will appear at a lower R_f.
- Workup: Filter the mixture through a Celite pad under Argon (do not let the catalyst dry out in air).
- Isolation: Concentrate the filtrate in vacuo at <40°C. The product is often an off-white to pale brown solid.
- Yield Check: Theoretical yield is 1.38 g.

Synthesis Workflow Diagram



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Figure 1: Catalytic hydrogenation workflow transforming the dinitro precursor to the target diamine.

Analytical Characterization & MW Validation

Validating the molecular weight is the primary method for confirming successful synthesis and purity.

Mass Spectrometry (ESI-MS)

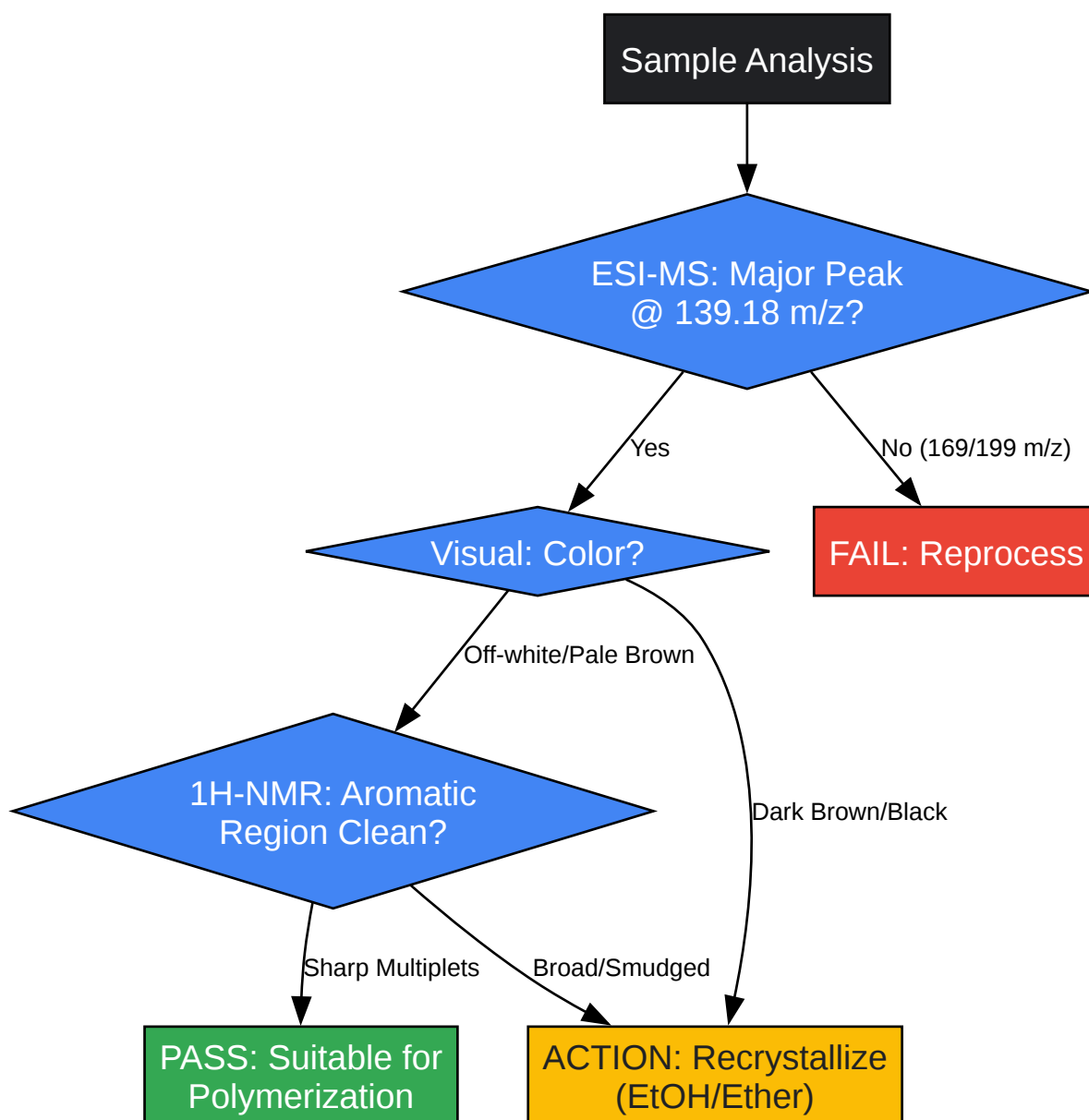
- Technique: Electrospray Ionization (Positive Mode).
- Target Ion: $[M+H]^+$
- Expected Value: 139.18 m/z.
- Interpretation: A clean peak at 139.18 confirms the integral structure. Peaks at 169 (nitroso intermediate) or 199 (unreacted starting material) indicate incomplete reduction.

Nuclear Magnetic Resonance ($^1\text{H-NMR}$)

- Solvent: DMSO- d_6 (CDCl_3 is often too non-polar).
- Key Signals:
 - ~4.3 ppm (s, 2H): Benzylic $-\text{CH}_2-$ protons (confirming the methanol group remains intact).
 - ~4.5 ppm (br s, 4H): Amino $-\text{NH}_2$ protons (exchangeable with D_2O).
 - 6.3 – 6.6 ppm (m, 3H): Aromatic protons (shielded relative to the nitro precursor).

Self-Validating Purity Logic

Use the following decision tree to determine if the material is suitable for downstream applications (e.g., polymerization).



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Figure 2: Analytical decision matrix for validating compound purity based on Molecular Weight and spectral data.

Application: Benzimidazole Synthesis[4][5][6][7]

The primary utility of **(3,4-Diaminophenyl)methanol** is its condensation with carboxylic acids or aldehydes to form benzimidazoles. The molecular weight of the diamine (138.[1]17) dictates the stoichiometry.

General Reaction:

- Stoichiometry: 1:1 molar ratio.
- Mass Balance: The product MW will be

(loss of 2 water molecules).

Handling and Stability Standards

The amino groups at the 3,4-positions make this compound highly susceptible to oxidation, forming quinoidal impurities (indicated by dark color).

- Storage: Store under Argon or Nitrogen at -20°C.
- Handling: Weigh quickly in air, but perform dissolution and reaction under inert atmosphere.
- Purification: If the compound turns dark brown, recrystallize from ethanol/ether or perform a rapid silica plug filtration (though amine interaction with silica can be problematic; alumina is often preferred).

References

- PubChem. (2025).[1][2] **(3,4-Diaminophenyl)methanol** Compound Summary. National Center for Biotechnology Information. [[Link](#)]
- Raja, D., et al. (2020).[3] Oxidative cyclization strategy for benzimidazole synthesis. Journal of Organic Chemistry, 85, 11531-11540.[3] [[Link](#)]

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Sources

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- [2. 3,4-二氨基二苯甲酮 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. Benzimidazole synthesis \[organic-chemistry.org\]](#)
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